molecular formula C12H11N5O3S B2999233 N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-19-8

N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2999233
CAS No.: 877630-19-8
M. Wt: 305.31
InChI Key: AKQJINCWMLCVCN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H11N5O3S and its molecular weight is 305.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has been a subject of interest in the synthesis of various heterocyclic compounds. El-Essawy and Rady (2011) describe the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which is alkylated to afford N-alkylated products. This compound is further converted into a key intermediate thiosemicarbazide, enabling the synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).

Antimicrobial Activity

The antimicrobial properties of compounds derived from this compound have been explored in various studies. Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety and evaluated their antimicrobial activity (Bondock et al., 2008).

Anti-Inflammatory and Antinociceptive Properties

The compound's derivatives have shown potential in anti-inflammatory and antinociceptive applications. Selvam et al. (2012) reported on the synthesis and evaluation of thiazolopyrimidine derivatives for these properties (Selvam et al., 2012).

Anticancer Activity

Research has also delved into the anticancer potential of derivatives of this compound. Zaki et al. (2018) synthesized and tested pyridine, thioamide, thiazole, urea, and pyrano[2,3-d]thiazole derivatives against various cancer cell lines (Zaki et al., 2018).

Insecticidal Applications

The potential of this compound in pest control has been examined. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Neuroinflammatory Imaging

In the field of neurology, novel pyrazolo[1,5-a]pyrimidines related to this compound have been synthesized for potential use in neuroinflammatory imaging. Damont et al. (2015) evaluated these derivatives for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c18-9(13-4-7-2-1-3-20-7)6-21-12-15-10-8(5-14-17-10)11(19)16-12/h1-3,5H,4,6H2,(H,13,18)(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJINCWMLCVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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